N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-14-8-10-2-5-17(6-3-10)13-12-11(4-7-18-12)15-9-16-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLUKYARQVQMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640417 | |
| Record name | N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-04-0 | |
| Record name | N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Scaffold Synthesis: Thieno[3,2-d]pyrimidine Formation
The synthesis typically begins with the construction of the thieno[3,2-d]pyrimidine nucleus. This is commonly achieved via condensation reactions involving thiophene derivatives and pyrimidine precursors.
Key Intermediate Formation: A thiophene ester undergoes acid-catalyzed condensation with isonicotinonitrile or related nitriles to yield a pyrimidinone intermediate in high yield (~83%).
Chlorination Step: The pyrimidinone is converted to a 4-chloro intermediate using Vilsmeier reagents, achieving yields as high as 98%. This chlorinated intermediate is pivotal for subsequent nucleophilic substitution reactions.
N-Methylation of the Piperidinyl Methanamine
The N-methyl group on the methanamine moiety attached to the piperidine ring is introduced via:
Direct Alkylation: Alkylation of the piperidinyl methanamine with methylating agents (e.g., methyl iodide or formaldehyde with reducing agents) under controlled conditions.
Alternative Synthetic Routes: Some methods employ condensation of the piperidinyl intermediate with methylamine derivatives or reductive amination steps to install the N-methyl group efficiently.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thiophene ester + nitrile | HCl-catalyzed condensation | ~83 | Formation of pyrimidinone intermediate |
| Pyrimidinone chlorination | Vilsmeier reagent | ~98 | Produces 4-chloro intermediate |
| Nucleophilic substitution | Piperidine, base, reflux in ethanol | Variable | Boc protection/deprotection often applied |
| N-Methylation | Alkylating agents or reductive amination | Moderate | Conditions optimized to prevent overalkylation |
Alternative Synthetic Approaches and Related Compounds
Microwave-Assisted Reactions: Microwave irradiation has been used to accelerate substitution reactions on related thieno-pyrimidine cores, improving reaction times and sometimes selectivity.
One- to Two-Step Processes: Some synthetic routes condense the substitution and N-methylation steps into streamlined sequences to enhance efficiency.
Comparative Methods: Literature reports alternative syntheses proceeding via sulfonate ester intermediates, but the chlorination-substitution route is preferred for its convenience and high yields.
Analytical Characterization Supporting Preparation
NMR Spectroscopy: ^1H and ^13C NMR are employed to confirm substitution patterns, with characteristic signals for the heterocyclic protons and the N-methyl group.
Mass Spectrometry: ESI-MS confirms molecular weight and substitution.
Elemental Analysis: Confirms purity and composition consistent with the target compound.
Summary Table of Preparation Methods
Research Findings and Optimization Insights
The chlorination step is highly efficient and critical for activating the pyrimidine ring for substitution.
Protecting groups on the piperidine nitrogen improve selectivity and yield in substitution steps.
Reaction conditions such as solvent choice (ethanol) and temperature (reflux) are optimized to balance reaction rate and product stability.
Alternative routes via sulfonate esters exist but are less favored due to complexity.
Microwave-assisted methods show promise for reducing reaction times without compromising yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Inhibitory Effects on Enzymes and Receptors
Research indicates that compounds similar to N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine may act as inhibitors for various enzymes and receptors involved in disease processes. For instance:
- Phosphodiesterase Inhibition : Compounds in this class have shown potential as phosphodiesterase inhibitors, which are crucial in regulating intracellular signaling pathways. This suggests applications in treating conditions such as cancer and inflammation .
- Kinase Inhibition : Similar structures have demonstrated kinase inhibition capabilities, further highlighting their relevance in cancer therapies .
Comparative Analysis with Related Compounds
The structural uniqueness of this compound allows for comparisons with other thieno[3,2-d]pyrimidine derivatives. Below is a table summarizing some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Contains a cyclopentyl group | Exhibits PDE7 inhibitory activity |
| 4-Amino-thieno[3,2-d]pyrimidines | Amino substitution on pyrimidine | Improved antiplasmodial activity |
| N-Methyl-N-(thienopyrimidinyl)piperidine | Similar piperidine core | Potential anti-inflammatory effects |
These comparisons underscore the diversity within the thieno[3,2-d]pyrimidine class while emphasizing the distinct biological activities that may arise from the unique structural features of this compound .
Mechanism of Action
The mechanism of action of N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core structure and exhibit similar chemical and biological properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are often investigated for their potential as kinase inhibitors and other therapeutic agents.
Uniqueness
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is unique due to its specific combination of the thieno[3,2-d]pyrimidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is a complex organic compound with potential biological significance due to its unique structural features. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a thieno[3,2-d]pyrimidine core linked to a piperidine moiety via a methanamine group. Its molecular formula is with a molecular weight of approximately 248.35 g/mol. The presence of nitrogen and sulfur in its structure suggests potential interactions with various biological targets, particularly in medicinal chemistry .
Enzyme Inhibition
Research indicates that compounds with similar structures to this compound can act as inhibitors for specific enzymes such as phosphodiesterases and kinases. This suggests that the compound may also exhibit significant inhibitory activity against these enzymes, making it a candidate for treating conditions like cancer and inflammation .
Table 1: Comparison of Structural Analogues and Their Biological Activities
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Contains a cyclopentyl group | Exhibits PDE7 inhibitory activity |
| 4-Amino-thieno[3,2-d]pyrimidines | Amino substitution on pyrimidine | Improved antiplasmodial activity |
| N-Methyl-N-(thienopyrimidinyl)piperidine | Similar piperidine core | Potential anti-inflammatory effects |
The biological efficacy of this compound is likely attributed to its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions due to its heterocyclic structure. Studies involving binding affinity assessments are essential to elucidate the binding kinetics and thermodynamics of the compound with its biological targets .
Pharmacokinetics and Drug-Likeness
Pharmacokinetic assessments indicate that synthesized thienopyrimidine compounds are considered "drug-like" molecules with promising bioavailability profiles. This characteristic is vital for their development as therapeutic agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine, and how is purity ensured?
The synthesis involves multi-step reactions, starting with the thieno[3,2-d]pyrimidine core formation, followed by piperidine functionalization. Key steps include:
- Alkylation : Use of methylating agents (e.g., methyl iodide) under basic conditions to introduce the N-methyl group.
- Coupling reactions : Piperidine derivatives are coupled to the thienopyrimidine scaffold using solvents like chloroform or methanol.
- Purification : Column chromatography (silica gel, eluents such as ethyl acetate/hexane) isolates intermediates, with final compounds often obtained as syrups or crystalline solids .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- 1H/13C NMR : Identifies methyl groups (~δ 2.2-2.5 ppm), piperidine protons (δ 1.5-3.0 ppm), and aromatic thienopyrimidine protons (δ 7.0-8.5 ppm).
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
- Chromatography : HPLC or TLC validates purity (>95%) using UV detection .
Q. How is enzymatic inhibitory activity (e.g., against purine nucleoside phosphorylase) assessed in vitro?
A xanthine oxidase-coupled assay monitors PNP activity by measuring hypoxanthine formation spectrophotometrically (λ = 295 nm). Inhibitor potency (IC50) is determined by dose-response curves across serial dilutions (e.g., 0.1–100 µM) .
Advanced Research Questions
Q. What structural modifications enhance Wnt/β-catenin agonism, and how are in vivo efficacy studies designed?
- SAR Insights : Hydrophobic substituents (e.g., naphthyl groups) on the pyrimidine ring improve β-catenin activation, as seen in analog WAY-262611 .
- In Vivo Models : Ovariectomized rats are dosed orally (10–100 mg/kg) to assess trabecular bone formation via histomorphometry. Pharmacokinetic parameters (Tmax, Cmax, AUC) are quantified using LC-MS/MS .
Q. How can researchers resolve discrepancies between in vitro enzyme inhibition and cellular activity data?
- Permeability Issues : Compare IC50 values in cell-free vs. cell-based assays. Use prodrugs (e.g., ester derivatives) or permeability enhancers (e.g., cyclodextrins) .
- Metabolite Interference : Conduct metabolomic profiling (UHPLC-QTOF-MS) to identify active/degraded metabolites .
Q. What computational strategies predict riboswitch targeting, and how are binding modes validated?
- Docking/MD Simulations : AutoDock Vina and AMBER model interactions with TPP riboswitch aptamers.
- Validation : Isothermal titration calorimetry (ITC) measures Kd, while X-ray crystallography resolves compound-riboswitch complexes .
Q. What are key considerations for optimizing pharmacokinetic properties via SAR studies?
- Lipophilicity (logP) : Introduce polar groups (e.g., hydroxyls) to improve solubility.
- Metabolic Stability : Replace metabolically labile methyl groups with cyclopropyl or fluorinated analogs.
- In Vitro Profiling : Microsomal stability (human liver microsomes) and CYP450 inhibition assays guide lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
